![molecular formula C10H19NO2 B13259963 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol](/img/structure/B13259963.png)
2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-8-oxaspiro[45]decan-1-ol is a spirocyclic compound characterized by a unique structure that includes an oxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to form the desired spirocyclic structure. The process involves multiple steps, including nucleophilic substitution and cyclization reactions.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis likely follows similar routes as laboratory methods, scaled up for industrial applications. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications.
Scientific Research Applications
2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the synthesis of materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol involves its interaction with specific molecular targets. For instance, derivatives of similar spirocyclic compounds have been shown to inhibit receptor interaction protein kinase 1 (RIPK1), blocking the activation of necroptosis pathways . This inhibition can have therapeutic potential in treating inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Known for its inhibitory activity against RIPK1.
1-Oxaspiro[4.5]decan-2-one: Used in various synthetic applications.
Uniqueness
2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol stands out due to its unique aminomethyl group, which imparts distinct reactivity and potential for functionalization compared to other spirocyclic compounds. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-(aminomethyl)-8-oxaspiro[4.5]decan-4-ol |
InChI |
InChI=1S/C10H19NO2/c11-7-8-1-2-10(9(8)12)3-5-13-6-4-10/h8-9,12H,1-7,11H2 |
InChI Key |
OIUBYVDAXPFJEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCOCC2)C(C1CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


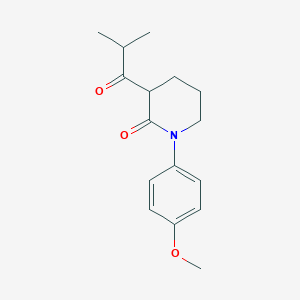
![1-[1-(Aminomethyl)cyclopentyl]ethan-1-one hydrochloride](/img/structure/B13259893.png)
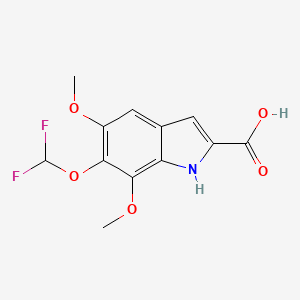

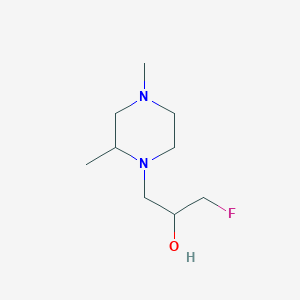

amine](/img/structure/B13259930.png)
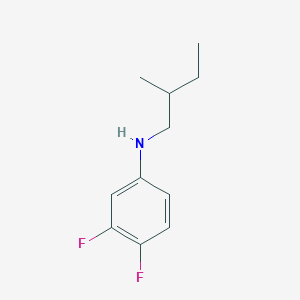


![4-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]cyclohexan-1-amine](/img/structure/B13259959.png)

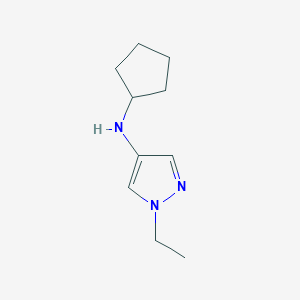
![2-{[(4-Methoxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13259982.png)
